An In-depth Technical Guide to the Synthesis and Structural Characterization of Miriplatin
An In-depth Technical Guide to the Synthesis and Structural Characterization of Miriplatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miriplatin, a lipophilic platinum(II) complex, is a key therapeutic agent for hepatocellular carcinoma, primarily administered via transcatheter arterial chemoembolization (TACE). Its efficacy is rooted in its ability to be retained in lipid-based carriers and subsequently release active platinum compounds. This guide provides a comprehensive overview of the synthesis and structural characterization of Miriplatin, including detailed experimental protocols, tabulated data, and visualizations of its mechanism of action.
Synthesis of Miriplatin
Miriplatin, cis-[((1R,2R)-1,2-cyclohexanediamine-N,N')bis(myristato)]platinum(II), can be synthesized through various routes. A common and effective method involves the reaction of a platinum-diamine complex with a myristate salt. The following protocol is adapted from an improved synthesis method that offers good yield and ease of operation.[1][2]
Experimental Protocol: Synthesis from Pt(C₆H₁₄N₂)I₂
This synthesis is a two-step process involving the preparation of silver myristate followed by its reaction with (1R, 2R)-1, 2-cyclohexanediamine-N, N') platinum (II) diiodide.
Step 1: Synthesis of Silver Myristate (CH₃(CH₂)₁₂COOAg)
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Dissolve sodium myristate (CH₃(CH₂)₁₂COONa) in distilled water at 60°C.
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Separately, dissolve silver nitrate (B79036) (AgNO₃) in distilled water.
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Add the silver nitrate solution to the sodium myristate solution with stirring at 60°C.
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Continue stirring the mixture for 30 minutes at 60°C, during which a white precipitate of silver myristate will form.
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Filter the white precipitate, wash it with water and then with ethanol (B145695).
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Dry the resulting silver myristate at 60°C.[1]
Step 2: Synthesis of Miriplatin
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Add a suspension of (1R, 2R)-1, 2-cyclohexanediamine-N, N') platinum (II) diiodide (Pt(C₆H₁₄N₂)I₂) to a suspension of the prepared silver myristate in water.
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Stir the mixture at room temperature for 24 hours. A precipitate containing Miriplatin and silver iodide (AgI) will form.
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Filter the precipitate and wash it with water and ethanol.
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Dry the precipitate at 60°C.[1]
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To separate Miriplatin from AgI, stir the precipitate in ethanol at 80°C for 15 minutes.
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Filter off the insoluble AgI.
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Add water to the filtrate to precipitate the Miriplatin.
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Filter the white precipitate of Miriplatin, wash it with ethanol, and dry at 60°C.
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The final product can be further purified by recrystallization from ethanol.[1]
Alternative Synthesis Route
An alternative synthesis of Miriplatin starts from potassium tetrachloroplatinate(II) (K₂PtCl₄).[3][4] This method involves the formation of a dinitro-platinum intermediate, followed by ligand exchange reactions.
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K₂PtCl₄ is reacted with sodium nitrite (B80452) to form K₂[Pt(NO₂)₄].
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This intermediate is then reacted with (1R, 2R)-1,2-cyclohexanediamine to yield Pt(C₆H₁₄N₂)(NO₂)₂.
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The dinitro complex is subsequently reacted with hydrazine (B178648) sulfate (B86663) and sodium myristate in n-butanol to produce Miriplatin. The reported yield for this method is approximately 61%.[3][4]
Structural Characterization
The structure of Miriplatin is confirmed through a combination of spectroscopic and analytical techniques.
Elemental Analysis
Elemental analysis is a fundamental technique to confirm the empirical formula of the synthesized compound. The experimentally found percentages of carbon, hydrogen, and nitrogen should closely match the calculated values for the molecular formula of Miriplatin (C₃₄H₆₆N₂O₄Pt).
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 53.45 | 53.52 |
| Hydrogen (H) | 8.71 | 8.78 |
| Nitrogen (N) | 3.67 | 3.61 |
| Table 1: Elemental analysis data for Miriplatin.[1] |
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the Miriplatin molecule. The spectrum is expected to show characteristic absorption bands for the N-H bonds of the diamine ligand, the C-H bonds of the cyclohexyl and myristate alkyl chains, and the carboxylate (COO⁻) groups of the myristate ligands.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amine) | 3500 - 3300 |
| C-H stretch (alkane) | 2950 - 2850 |
| C=O stretch (carboxylate) | 1650 - 1550 |
| C-H bend (alkane) | 1470 - 1350 |
| Table 2: Expected characteristic FT-IR absorption peaks for Miriplatin. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming the structure of the diaminocyclohexane and myristate ligands. The spectrum will show signals corresponding to the protons of the cyclohexyl ring, the amine groups, and the long alkyl chains of the myristate ligands. Specific chemical shifts, multiplicities, and coupling constants would be required for a complete assignment.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to determine the molecular weight of the Miriplatin complex. The mass spectrum is expected to show a peak corresponding to the molecular ion [M+H]⁺ or other related adducts, confirming the overall composition of the molecule.
X-ray Crystallography
While being the most definitive method for determining the three-dimensional molecular structure, publicly available X-ray crystal structure data for Miriplatin is scarce. Such a study would provide precise bond lengths, bond angles, and the coordination geometry around the platinum center.
Biological Mechanism of Action
Miriplatin exerts its anticancer effects through multiple pathways, primarily by forming DNA adducts and inducing programmed cell death.
DNA Adduct Formation
Upon administration, the lipophilic Miriplatin is gradually released and can be metabolized to active platinum species, such as dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N′]platinum(II) (DPC).[5] These active forms can then enter cancer cells and form covalent bonds with DNA, creating platinum-DNA adducts.[6][7] These adducts distort the DNA structure, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathways
Mitophagy Induction
Recent studies have shown that Miriplatin-loaded liposomes (LMPt) can induce mitophagy, a selective form of autophagy that removes damaged mitochondria.
Caption: Miriplatin-induced mitophagy pathway.
Apoptosis Induction
Miriplatin, in combination with radiation, has been shown to synergistically induce apoptosis in hepatocellular carcinoma cells through the upregulation of the p53 up-regulated modulator of apoptosis (PUMA).
Caption: Miriplatin and radiation-induced apoptosis pathway.
Experimental Workflow
The overall process for the synthesis and characterization of Miriplatin can be summarized in the following workflow.
Caption: General workflow for Miriplatin synthesis and characterization.
Conclusion
This technical guide has outlined the key aspects of the synthesis and structural characterization of Miriplatin. The provided experimental protocols offer a practical basis for its laboratory preparation. While comprehensive structural elucidation relies on a suite of analytical techniques, the data consistently support the proposed structure of this important anticancer agent. The elucidation of its biological mechanisms, including the induction of mitophagy and apoptosis, provides a deeper understanding of its therapeutic effects and opens avenues for further research and development in platinum-based chemotherapy.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Improved synthesis of miriplatin, an antitumor drug | Atlantis Press [atlantis-press.com]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Synthesis of Miriplatin, A Novel Platinum-Based Antitumor-Drug [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Antitumor Activity, Intracellular Accumulation, and DNA Adduct Formation of cis‐[((1R, 2R)‐1,2‐Cyclohexanediamine‐N, N')bis(myristato)] Platinum (II) Suspended in Lipiodol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
